molecular formula C23H18ClN5OS B5580290 N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B5580290
M. Wt: 447.9 g/mol
InChI Key: RVFKTWQXAWYSKC-MFKUBSTISA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5, a sulfanylacetohydrazide chain, and a 4-chlorophenyl hydrazone moiety. Its synthesis typically involves condensation reactions between 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and 4-chlorobenzaldehyde in ethanol with catalytic acetic acid . Structural confirmation relies on spectroscopic methods (1H NMR, 13C NMR) and mass spectrometry.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFKTWQXAWYSKC-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and continuous flow techniques, could be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a hydrogen bond acceptor, while the chlorophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in substituents on the triazole ring, hydrazone moiety, or sulfanylacetohydrazide chain. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name Key Structural Differences Biological Activity Key Data/References
Target Compound 4,5-Diphenyl-1,2,4-triazole; 4-chlorophenyl hydrazone Antimicrobial (inferred from structural analogs) Synthesized in 70-80% yield
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Bromo and hydroxy groups on phenyl ring Not explicitly reported; potential anticancer activity Molecular mass: 508.394
N′-[(E)-(2-Chlorophenyl)methylene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-Chlorophenyl hydrazone; 4-methylphenyl on triazole Unknown ChemSpider ID: 304451-73-8
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide Ethoxy group on phenyl ring Not reported MDL number: MFCD01586874

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br) enhance stability and may influence binding to biological targets .
  • Hydroxy or Methoxy Groups (e.g., in ) can improve solubility but may reduce membrane permeability .
  • Bulkier Substituents (e.g., 4-methylphenyl in ) might sterically hinder interactions with enzymes or receptors.

Activity Trends :

  • Anticancer Potency : Compounds with electron-deficient aromatic rings (e.g., nitro or bromo substituents in ) show higher cytotoxicity.
  • Antimicrobial Efficacy : Thiadiazole derivatives () outperform hydrazones, possibly due to improved pharmacokinetics.

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